Cas no 2057506-89-3 (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole)

3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound featuring an iodine substituent at the 3-position, which enhances its utility in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. The pyrrolopyrazole core provides a rigid scaffold, making it valuable in medicinal chemistry for the design of bioactive molecules. Its dihydro structure offers improved stability compared to fully unsaturated analogs while retaining reactivity for further functionalization. This compound is particularly useful in pharmaceutical research as a versatile intermediate for constructing complex heterocyclic systems. High purity and well-defined reactivity make it suitable for precise synthetic applications.
3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole structure
2057506-89-3 structure
Product Name:3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
CAS No:2057506-89-3
MF:C6H7IN2
MW:234.0377
CID:4740399
PubChem ID:122129708
Update Time:2025-06-29

3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
    • AX8335266
    • 2057506-89-3
    • CS-0089901
    • DB-185482
    • SCHEMBL18338380
    • 5,6-Dihydro-3-iodo-4h-pyrrolo[1,2-b]pyrazole
    • Inchi: 1S/C6H7IN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2
    • InChI Key: QMOBFGMPECXXQI-UHFFFAOYSA-N
    • SMILES: IC1C([H])=NN2C=1C([H])([H])C([H])([H])C2([H])[H]

Computed Properties

  • Exact Mass: 233.96540g/mol
  • Monoisotopic Mass: 233.96540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 1.2

3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Pricemore >>

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3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Related Literature

Additional information on 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Professional Introduction to 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS No. 2057506-89-3)

3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS No. 2057506-89-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrolopyrazole class, a scaffold that has been extensively studied for its role in drug discovery. The presence of an iodine substituent at the 3-position enhances its utility as a key intermediate in synthetic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, making 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole a valuable building block for the development of novel therapeutic agents.

The pyrrolopyrazole core is a fused bicyclic system consisting of a pyrrole ring and a pyrazole ring, which together contribute to a rich array of electronic and steric properties. This structural motif is known to exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of an iodine atom at the 3-position not only facilitates further functionalization but also imparts unique reactivity that can be exploited in medicinal chemistry applications. Recent studies have highlighted the importance of halogenated pyrrolopyrazoles in the design of small-molecule inhibitors targeting various disease pathways.

In the realm of drug discovery, 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has been employed as a precursor in the synthesis of more complex molecules with potential therapeutic value. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer progression. The iodine atom serves as a handle for palladium-catalyzed coupling reactions, enabling the introduction of diverse pharmacophores while maintaining the integrity of the pyrrolopyrazole core. This flexibility has made it a preferred choice for medicinal chemists seeking to explore new chemical spaces.

One notable application of 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the iodine substituent, researchers have been able to generate novel kinase inhibitors with improved selectivity and potency. These inhibitors have shown promise in preclinical studies and are being further optimized for clinical development.

The compound's structural features also make it an attractive candidate for exploring new therapeutic modalities. For example, recent studies have investigated its potential as a scaffold for developing antiviral agents. The ability to functionalize the pyrrolopyrazole core allows for the introduction of groups that can interact with viral targets, thereby inhibiting viral replication. This approach has been particularly relevant in the context of emerging infectious diseases where rapid development of antiviral drugs is crucial.

Another area where 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has shown promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive loss of neuronal function. Researchers have hypothesized that compounds targeting specific molecular pathways involved in these diseases could slow down or halt disease progression. The structural versatility of 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole allows for the design of molecules that can modulate these pathways effectively.

The synthesis of 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic transformations starting from readily available precursors. The key steps often include cyclization reactions to form the pyrrolopyrazole core followed by halogenation at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

From a computational chemistry perspective, 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into its binding affinity and mode of action at various receptors and enzymes. Such information is crucial for optimizing its pharmacological properties and designing next-generation derivatives with enhanced efficacy.

The future prospects for 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole are promising given its broad applicability in drug discovery. As research continues to uncover new biological targets and therapeutic strategies, this compound is likely to remain a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs.

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